4-Chlorobenzotrifluoride

Description

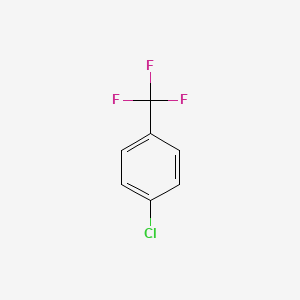

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULYNCCPRWKEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024821 | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-chlorobenzotrifluoride is a clear colorless liquid with an aromatic odor. (NTP, 1992), Liquid; NKRA; Water or Solvent Wet Solid, Liquid with a strong but not unpleasant odor; [Merck Index] Clear colorless liquid; [CAMEO], Clear colorless liquid with an aromatic odor. | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-chloro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

277 to 280 °F at 760 mmHg (NTP, 1992), 139.3 °C, 277-280 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

117 °F (NTP, 1992), 109 °F (43 °C) closed cup, 117 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 29 ppm at 25 °C | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 (NTP, 1992) - Denser than water; will sink, 1.3340 g/cu cm at 25 °C, 1.34 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.24 (Air = 1), 6.24 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 32 °F ; 5 mmHg at 76.5 °F (NTP, 1992), 7.63 [mmHg], Specific gravity: 1.334 at 25 °C/4 °C; VP: 5.3 mm Hg at 20 °C, 7.63 mm Hg at 25 °C, 1 mmHg at 32 °F, 5 mmHg at 76.5 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Water-white liquid | |

CAS No. |

98-56-6, 98-56-6, 92709-16-5 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694YO34JHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-33 °F (NTP, 1992), -33 °C, -33 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chlorobenzotrifluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzotrifluoride (PCBTF), with the chemical formula C₇H₄ClF₃, is a colorless liquid distinguished by a distinct aromatic odor.[1] Since its commercial production began in the 1960s, it has become a pivotal intermediate in the chemical industry.[1] Its unique molecular structure, featuring a trifluoromethyl group and a chlorine atom attached to a benzene ring, imparts a set of chemical properties that make it an exceptionally versatile building block in the synthesis of a wide array of commercially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Properties

The structure of this compound is fundamental to its reactivity and utility in organic synthesis. The benzene ring is substituted with a chlorine atom and a trifluoromethyl (-CF₃) group at the para position. The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which significantly influences the electron density of the aromatic ring. This electronic effect, in concert with the chlorine substituent, dictates the regioselectivity of further chemical transformations.

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClF₃ | [4] |

| Molecular Weight | 180.55 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Odor | Aromatic | [1] |

| Melting Point | -36 °C | [4] |

| Boiling Point | 136-138 °C | [4] |

| Density | 1.353 g/mL at 25 °C | [4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |

| Solubility in Water | 29 mg/L | [1] |

| log P | 3.7 | [1] |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are routinely performed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule, with distinct signals for the carbon atoms of the benzene ring and the trifluoromethyl group.[7]

-

IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the C-H, C-C, C-Cl, and C-F bonds within the molecule.[8]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through a two-step process starting from p-chlorotoluene: free-radical chlorination followed by halogen exchange fluorination.[9]

Step 1: Free-Radical Chlorination of p-Chlorotoluene

In the initial step, p-chlorotoluene is subjected to free-radical chlorination to produce p-chlorobenzotrichloride. This reaction is typically initiated by UV light or a chemical initiator, such as an azo compound, which generates chlorine radicals.[10] These radicals then abstract a hydrogen atom from the methyl group of p-chlorotoluene, leading to a benzylic radical. Subsequent reaction with molecular chlorine yields p-chlorobenzotrichloride and another chlorine radical, propagating the chain reaction.

Caption: Synthesis of p-chlorobenzotrichloride from p-chlorotoluene.

Step 2: Halogen Exchange Fluorination (Swarts Reaction)

The second step involves the fluorination of p-chlorobenzotrichloride to yield this compound. This is a halogen exchange reaction, often referred to as the Swarts reaction, where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms.[2][11] Anhydrous hydrogen fluoride (HF) is commonly used as the fluorinating agent, often in the presence of a catalyst such as antimony pentachloride (SbCl₅).[2] The reaction proceeds through a series of nucleophilic substitution steps.

Caption: Fluorination of p-chlorobenzotrichloride to this compound.

Key Reactions and Applications

The reactivity of this compound is dominated by the electronic effects of its substituents. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to itself. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the carbon atom bearing the chlorine, a reaction that is central to many of its applications.

Nucleophilic Aromatic Substitution

The chlorine atom in this compound can be displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The trifluoromethyl group is often incorporated into drug molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target receptors.[3]

A notable example is its use in the synthesis of the selective serotonin reuptake inhibitor (SSRI) fluoxetine (the active ingredient in Prozac®).[12][13] In one synthetic route, 3-(methylamino)-1-phenylpropanol is deprotonated with a strong base, and the resulting alkoxide undergoes a nucleophilic aromatic substitution reaction with this compound to form the fluoxetine free base.[1][12]

Caption: Synthesis of Fluoxetine using this compound.

Applications in Agrochemicals

This compound is a key precursor for a number of herbicides and insecticides.[1] For instance, nitration of this compound yields 4-chloro-3,5-dinitrobenzotrifluoride, which is an intermediate in the synthesis of the dinitroaniline herbicide trifluralin .[1]

Safety and Handling

This compound is a flammable liquid and is irritating to the eyes, skin, and respiratory system.[13] It is also considered harmful to aquatic life with long-lasting effects.[13] Therefore, appropriate safety precautions must be taken during its handling and storage.

Experimental Protocol: Safe Handling of this compound

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Wear chemical safety goggles and a face shield.

-

Wear a flame-retardant lab coat.

-

-

Fire Safety:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools when handling containers.

-

Ensure that fire-extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily available.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

-

-

Spill and Disposal:

-

In case of a spill, absorb with an inert material and place in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Toxicological Profile

Toxicology studies have been conducted to assess the potential health effects of this compound. Inhalation is a primary route of occupational exposure. Short-term exposure to high concentrations can cause respiratory irritation.[14] Chronic inhalation studies in rodents have shown some evidence of carcinogenicity.[15] Oral toxicity studies in rats have indicated that the liver and kidneys are potential target organs.[16][17] It is important for researchers to consult the latest safety data sheets and toxicological reports before working with this compound.

Environmental Fate

The environmental fate of this compound is an important consideration. In the atmosphere, it has an estimated half-life of 67 days and is primarily degraded by reaction with photochemically produced hydroxyl radicals.[18] Due to its low water solubility and moderate octanol-water partition coefficient (log P = 3.7), it has a tendency to partition to soil and sediment if released into the environment.

Conclusion

This compound is a chemical of significant industrial importance, largely owing to the unique reactivity conferred by its trifluoromethyl and chloro substituents. Its role as a key intermediate in the synthesis of pharmaceuticals, most notably fluoxetine, underscores its value to the drug development sector. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for chemists and researchers seeking to leverage this versatile building block in the creation of novel and complex molecules. As with any chemical, a commitment to safe handling practices and an awareness of its toxicological and environmental profile are paramount.

References

-

[Solved 100 MHz 13C NMR spectrum of the major product | Chegg.com]([Link] мастер-справка-по-органической-химии-100-mhz-13c-nmr-spectrum-of-the-major-product-obtained-from-the-following-reaction-is-shown-below-use-the-data-in-the-table-to-assign-the-spectrum-and-determine-the-structure-of-the-major-isomer-for-the-assignment-draw-the-structure-and-use-the-letter-from-the-table-to-indicate-the-set-of-carbons-responsible-for-each-signal-the-chemical-shift-values-should-be-roundest-to-the-nearest-0-1-ppm-use-appendix-4-table-2-page-216-to-calculate-100-mhz-13c-nmr-spectrum-of-the-major-product-obtained-from-the-following-reaction-is-shown-below-use-the-data-in-the-table-to-assign-the-spectrum-and-determine-the-structure-of-the-major-isomer-for-the-assignment-draw-the-structure-and-use-the-letter-from-the-table-to-indicate-the-set-of-carbons-responsible-for-each-signal-the-chemical-shift-values-should-be-roundest-to-the-nearest-0-1-ppm-use-appendix-4-table-2-page-216-to-calculate-the-chemical-shifts-for-the-aromatic-carbons-of-your-proposed-structure-and-compare-them-to-the-observed-values-the-dept-response-should-be-listed-as-p-positive-peak-n-negative-peak-or-z-no-peak-observed-chemical-shift-calculated-chemical-shift-dept-response-assignment-a-b-d-e-f-g-h-i-structure-of-major-isomer-with-assigned-carbons-dept-135-130-129-127-132-128-ppm-134-131-133-138-90-137-29-135-92-132-61-131-44-129-91-128-64-128-40-195-44-zo-z-cdc13-ola-138-136-134-132-130-ppm-120-190-170-160-150-140-130-110-100-80-ppm-90-180-dept-135-and-carbon-13-nmr-spectra-of-4-chlorobenzophenone-in-cdci-q101259508)

Sources

- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 2. Swarts Reaction [unacademy.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98 98-56-6 [sigmaaldrich.com]

- 5. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 6. This compound(98-56-6) 1H NMR [m.chemicalbook.com]

- 7. This compound(98-56-6) 13C NMR [m.chemicalbook.com]

- 8. This compound(98-56-6) IR Spectrum [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CN102746109A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. byjus.com [byjus.com]

- 12. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]

- 13. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Summary of Data Reported - Some Industrial Chemical Intermediates and Solvents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Precision Synthesis of 4-Chlorobenzotrifluoride (PCBTF)

From Precursor to High-Performance Intermediate: A Technical Whitepaper [1]

Executive Summary & Strategic Context

4-Chlorobenzotrifluoride (PCBTF, CAS 98-56-6) has transcended its role as a mere pesticide intermediate to become a critical "VOC-exempt" solvent in modern organic synthesis and coating formulations.[1] For drug development professionals, it represents a unique polarity profile—mimicking Dichloromethane (DCM) but with higher stability and a distinct boiling point (139°C), allowing for facile solvent swaps.

This guide details the industrial-standard synthesis of PCBTF starting from p-chlorotoluene (PCT) .[1] Unlike bench-scale trifluoromethylation methods (e.g., using Ruppert-Prakash reagent) which are cost-prohibitive at scale, this protocol focuses on the Radical Chlorination – Fluorine Exchange (Swarts) sequence.[1] This route is the economic and thermodynamic standard for kilogram-to-ton scale production.[1]

Mechanistic Foundations

The synthesis operates on two distinct mechanistic principles: Free Radical Substitution (Step 1) and Lewis Acid-Catalyzed Halogen Exchange (Step 2).[1]

The Reaction Pathway

The transformation requires the complete chlorination of the benzylic methyl group followed by a complete exchange of those benzylic chlorines with fluorine.

Figure 1: High-level reaction scheme. Step 1 is radical-driven; Step 2 is ionic.[1]

Phase I: Radical Side-Chain Chlorination

Objective: Convert p-chlorotoluene (PCT) to p-chlorobenzotrichloride (PCBTC).

Experimental Logic

This step utilizes a free-radical chain reaction.[1] The p-chloro substituent on the aromatic ring is electron-withdrawing, which slightly deactivates the ring toward electrophilic attack, but the primary risk remains ring chlorination (nuclear chlorination) if the temperature is too low or if a Lewis acid impurity (like iron) is present.

Critical Control Point: The reaction must be driven by light (photo-chlorination) or chemical initiators (AIBN) to favor the sp³ C-H bond cleavage over the sp² C-H bond cleavage.[1]

Protocol

-

Reagents: p-Chlorotoluene (99%+ purity), Chlorine gas (dried), AIBN (Azobisisobutyronitrile).[1]

-

Equipment: Glass-lined reactor (metal causes Friedel-Crafts side reactions), UV lamp well (optional but recommended), gas sparger.[1]

Step-by-Step Methodology:

-

Preparation: Charge the reactor with PCT. Purge with Nitrogen to remove Oxygen (O₂ is a radical trap that inhibits initiation).[1]

-

Initiation: Heat the mass to 60-70°C . Add the first aliquot of AIBN (0.05 mol%) or activate UV lamps.

-

Chlorine Sparging: Introduce Cl₂ gas subsurface.[1] The reaction is exothermic; control the rate to maintain temperature.

-

Temperature Ramp (The "Cascade"):

-

Stage A (Mono-chlorination): Hold at 70-80°C until density reaches ~1.15 g/mL.

-

Stage B (Di-chlorination): Ramp to 100°C . Steric hindrance increases; higher energy is needed.[1]

-

Stage C (Tri-chlorination): Ramp to 120-130°C .

-

-

End-Point Determination: Monitor specific gravity (SG). Pure PCBTC has an SG of ~1.48. Stop chlorination when GC analysis shows <0.5% dichloro- intermediate to prevent formation of polymerizable byproducts.[1]

-

Degassing: Purge with N₂ at 100°C to remove residual HCl and Cl₂.

Phase II: Fluorination (The Swarts Reaction)

Objective: Convert PCBTC to PCBTF using Anhydrous Hydrogen Fluoride (AHF).

Experimental Logic

This is a Halogen Exchange (HALEX) reaction.[1][2] The C-Cl bond energy (approx. 330 kJ/mol) is lower than the C-F bond energy (approx. 485 kJ/mol), making the reaction thermodynamically favorable.[1] However, the activation energy is high.[1] We use Antimony Pentachloride (SbCl₅) as a catalyst.[1] SbCl₅ reacts with HF to form active species like SbCl₄F, which transfers fluorine to the organic substrate more effectively than HF alone.[1]

Protocol

-

Reagents: Crude PCBTC (from Step 1), Anhydrous HF (AHF), SbCl₅ catalyst (approx 1-2 wt%).[1]

-

Equipment: Hastelloy C or Monel autoclave (Stainless steel 316 is insufficient for hot HF/HCl mixtures).

Step-by-Step Methodology:

-

Charging: Charge PCBTC and SbCl₅ catalyst into the autoclave. Cool to 0°C.[1]

-

HF Addition: Pump in liquid AHF (molar ratio 4:1 HF:PCBTC, 33% excess).

-

Reaction: Seal and heat to 80-100°C .

-

Pressure Management: The reaction generates HCl gas.[1][3] The pressure will rise rapidly to 1.7–2.5 MPa.[1]

-

Self-Validating Control: You must continuously vent the HCl gas through a reflux condenser (cooled to -20°C to return HF vapors to the reactor) into a scrubber.[1] If pressure stops building, the reaction has stalled or finished.[1]

-

-

Soak Time: Maintain temperature for 2-4 hours until HCl evolution ceases.

-

Work-up:

-

Purification: Fractional distillation. PCBTF boils at 139°C.[1]

Data Summary & Impurity Profile

| Parameter | Step 1: Chlorination | Step 2: Fluorination |

| Key Reagent | Chlorine Gas (Cl₂) | Anhydrous HF |

| Catalyst | AIBN / UV Light | SbCl₅ (1-2%) |

| Temp Range | 60°C | 80°C |

| Pressure | Atmospheric | 1.5 - 2.5 MPa |

| Typical Yield | 95-98% | 90-94% |

| Major Impurity | Ring-chlorinated species | Meta-isomer (if PCT impure) |

| Critical Hazard | Exotherm / Runaway | HF Corrosion / Toxicity |

Process Flow & Engineering Controls

The following diagram illustrates the industrial workflow, highlighting the critical separation of the corrosive HF loop.

Figure 2: Process Flow Diagram indicating reactor types and waste streams.[1]

Safety & Handling (E-E-A-T Critical)

Warning: This synthesis involves Anhydrous Hydrogen Fluoride (AHF) .[1] It is one of the most dangerous chemicals in industrial use. It causes deep tissue burns, systemic calcium depletion, and cardiac arrest.[1]

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

References

-

Preparation method of p-chlorobenzotrifluoride. CN Patent 103787825A. (2014).[1] Daikin Fluorochemicals / Shandong Do-Fluoride.[1]

-

Process for producing high purity para-chlorobenzotrifluoride. US Patent 4,045,502. (1977).[1] Hooker Chemicals & Plastics Corp.[1][4]

-

Preparation of chlorobenzotrifluoride compounds. European Patent 0150587. (1985).[1] Imperial Chemical Industries (ICI).[1]

-

This compound Safety Data Sheet. Fisher Scientific. (2021).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. WO2021036060A1 - Process for preparing fluorobenzene and catalyst therefore - Google Patents [patents.google.com]

- 3. US4885416A - Fluorination process - Google Patents [patents.google.com]

- 4. US4045502A - Process for producing high purity para-chlorobenzotrifluoride - Google Patents [patents.google.com]

Spectroscopic data of 4-Chlorobenzotrifluoride (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 4-Chlorobenzotrifluoride (PCBTF)

Executive Summary

This compound (PCBTF) , also known as p-chlorobenzotrifluoride (CAS: 98-56-6), has emerged as a critical solvent and intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Distinguished by its "VOC-exempt" status in the United States and high solvency power, it serves as a greener alternative to dichloromethane and chlorobenzene.

This technical guide provides a rigorous spectroscopic profile of PCBTF. It moves beyond basic data listing to explore the causality of spectral features , driven by the unique electronic interplay between the strongly electronegative trifluoromethyl (

Molecular Architecture & Electronic Context

The spectroscopic signature of PCBTF is defined by the para-substitution pattern of the benzene ring.

-

Trifluoromethyl Group (

): A powerful electron-withdrawing group (EWG) via induction, it significantly deshields adjacent nuclei and introduces complex spin-spin coupling in -

Chlorine Atom (

): Exhibits competing effects—electron withdrawal via induction ( -

Symmetry: The molecule possesses

symmetry (assuming free rotation of

Nuclear Magnetic Resonance (NMR) Profiling

Proton NMR ( H NMR)

The

Experimental Parameters:

-

Solvent:

(Chloroform-d) -

Frequency: 400 MHz (Recommended for resolution of higher-order effects)

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Logic |

| H-ortho to | 7.54 | Doublet (d) | 2H | Deshielded by the strong inductive effect of | |

| H-ortho to Cl | 7.47 | Doublet (d) | 2H | Less deshielded; Cl resonance effect ( |

Analyst Note: At lower field strengths (e.g., 60 MHz), these signals may merge or appear as a higher-order multiplet. High-field instruments resolve them into distinct doublets with roofing effects pointing towards each other.

Carbon-13 NMR ( C NMR)

The

Key Features:

-

Carbon: Appears as a quartet with a massive coupling constant (

-

Ipso Carbon (

): Quartet with medium coupling ( -

Ortho Carbon (

): Quartet with small coupling (

| Carbon Environment | Shift ( | Multiplicity | Coupling ( |

| C4 (Ipso to Cl) | 138.5 | Singlet (s) | - |

| C1 (Ipso to | 129.2 | Quartet (q) | |

| C3/C5 (Meta to | 128.8 | Singlet (s) | - |

| C2/C6 (Ortho to | 126.6 | Quartet (q) | |

| 123.8 | Quartet (q) |

Fluorine-19 NMR ( F NMR)

This is the most sensitive method for purity assay, as it eliminates hydrocarbon background interference.

-

Shift: -63.0 to -63.7 ppm (referenced to

). -

Signal: Singlet (proton-decoupled) or Quartet (proton-coupled, though typically run decoupled).

Vibrational Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the trifluoromethyl group and the para-substitution pattern.

Methodology: Liquid film (Neat) or KBr pellet.

| Wavenumber ( | Functional Group Assignment | Intensity |

| 3100 - 3000 | Ar-H Stretch | Weak |

| 1600, 1490 | C=C Aromatic Ring Stretch | Medium |

| 1325 | C-F Stretch (Asymmetric) | Very Strong |

| 1130 - 1170 | C-F Stretch (Symmetric) | Very Strong |

| 1090, 1015 | Ar-Cl Stretch | Strong |

| 830 - 840 | C-H Out-of-Plane Bending (p-subst.) | Strong |

Diagnostic Tip: The presence of a strong doublet-like absorption in the 1100–1350

region is the primary indicator of themoiety.

Mass Spectrometry (EI-MS) & Fragmentation Logic

The Electron Ionization (EI) mass spectrum provides a fingerprint for the chlorinated motif.

-

Molecular Ion (

): m/z 180. -

Chlorine Isotope Pattern: The

peak at m/z 182 is approximately 33% of the height of the parent peak, confirming the presence of one chlorine atom (

Fragmentation Pathway:

-

Base Peak (

): The molecular ion is highly stable due to the aromatic ring. -

Loss of Chlorine (

): m/z 145. Forms the -

Loss of Fluorine (

): m/z 161. Forms the -

Loss of

(

Figure 1: Primary fragmentation pathways for this compound under Electron Ionization (70 eV).

Analytical Workflow for Purity Validation

For pharmaceutical applications, verifying the absence of regioisomers (o- or m-chlorobenzotrifluoride) is crucial.

Figure 2: Recommended sequential workflow for structural validation and purity assessment.

Protocol Notes:

-

Isomer Discrimination: The ortho- and meta- isomers will show different splitting patterns in

H NMR and distinct shifts in -

Water Content: As PCBTF is hydrophobic, any water peak in NMR (

in

References

-

National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-(trifluoromethyl)- Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods: 19F Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

An In-Depth Technical Guide to 4-Chlorobenzotrifluoride (CAS 98-56-6): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzotrifluoride, also known as p-chlorobenzotrifluoride (PCBTF), is a colorless to pale yellow liquid with a distinct aromatic odor.[1][2] This organofluorine compound has the molecular formula C₇H₄ClF₃ and has been a significant industrial chemical since its commercial production began in the 1960s.[3] Its unique combination of a trifluoromethyl group and a chlorine atom on a benzene ring imparts a set of chemical properties that make it a highly versatile intermediate in the synthesis of a wide range of commercially important molecules, including agrochemicals, pharmaceuticals, and dyes.[1][4] This guide provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, key applications with a focus on its role as a synthetic building block, and its toxicological and environmental profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, application in synthesis, and for predicting its environmental fate.

| Property | Value | Reference(s) |

| CAS Number | 98-56-6 | [1] |

| Molecular Formula | C₇H₄ClF₃ | [1] |

| Molecular Weight | 180.55 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic | [2] |

| Melting Point | -36 °C | [1] |

| Boiling Point | 136-138 °C | [1] |

| Density | 1.353 g/mL at 25 °C | [1] |

| Flash Point | 47 °C (117 °F) | [1] |

| Water Solubility | 29 mg/L | [3] |

| log P (Octanol-Water Partition Coefficient) | 3.7 | [1] |

Synthesis of this compound

The industrial production of this compound typically starts from p-chlorotoluene, involving a two-step process of side-chain chlorination followed by fluorination.[5]

Industrial Synthesis Workflow

The overall industrial synthesis can be visualized as a two-stage process:

Caption: Industrial synthesis of this compound.

Step-by-Step Industrial Protocol

-

Side-Chain Chlorination of p-Chlorotoluene:

-

p-Chlorotoluene is charged into a reactor and heated.

-

Chlorine gas is introduced into the reactor in the presence of a free-radical initiator, such as azobisisobutyronitrile (AIBN).[6]

-

The reaction is typically carried out at elevated temperatures to facilitate the formation of p-chlorobenzotrichloride.

-

The progress of the reaction is monitored by gas chromatography to ensure the complete conversion of the starting material.

-

-

Fluorination of p-Chlorobenzotrichloride:

-

The crude p-chlorobenzotrichloride from the previous step is transferred to a pressure reactor.

-

Anhydrous hydrogen fluoride (HF) is then introduced into the reactor.

-

The mixture is heated under pressure, leading to the substitution of the chlorine atoms on the side chain with fluorine to form this compound.[1][5]

-

The final product is purified by distillation.[5]

-

The causality behind these choices lies in the reactivity of the starting materials. The methyl group of p-chlorotoluene is susceptible to free-radical halogenation under UV light or with chemical initiators, while the subsequent fluorination with HF is a standard method for introducing fluorine into such compounds.

Laboratory-Scale Synthesis

A laboratory-scale synthesis can also be performed, for instance, through the bromination of p-chlorotoluene followed by fluorination. A representative protocol is as follows:

-

p-Chlorotoluene is dissolved in a suitable solvent.

-

The solution is heated to 60-70°C with stirring.

-

Bromine is added dropwise. The reaction is often promoted by the addition of a radical initiator like AIBN.[7]

-

Once the bromination is complete, the resulting p-chlorobenzotribromide is then subjected to fluorination, typically using a fluorinating agent like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride.

Applications in Chemical Synthesis

The presence of both a chloro and a trifluoromethyl group on the aromatic ring makes this compound a valuable and versatile building block in organic synthesis. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself (ortho to the chlorine). The chlorine atom can be substituted via nucleophilic aromatic substitution, especially when activated by strong electron-withdrawing groups.

Key Synthetic Transformations and Applications

Caption: Major applications of this compound.

Case Study: Synthesis of the Herbicide Trifluralin

A prominent application of this compound is in the synthesis of the dinitroaniline herbicide, Trifluralin.[3]

-

Nitration: this compound undergoes nitration with a mixture of nitric acid and sulfuric acid to yield 4-chloro-3,5-dinitrobenzotrifluoride. The strong deactivating effect of the -CF₃ group and the deactivating, ortho,para-directing effect of the -Cl group favor the introduction of the nitro groups at the 3 and 5 positions.

-

Amination: The resulting dinitro compound is then reacted with di-n-propylamine. The chlorine atom, activated by the two flanking nitro groups, is readily displaced by the amine to form Trifluralin.[6]

This synthesis highlights the utility of this compound as a scaffold upon which further functionality can be built in a controlled manner.

Spectroscopic Data and Characterization

For researchers, accurate characterization of this compound is crucial. Below is a summary of its key spectroscopic features.

| Spectroscopic Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is simple, showing two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | The carbon NMR will show distinct signals for the four different types of carbon atoms in the aromatic ring, as well as the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the ring, C-Cl stretching, and strong C-F stretching bands. |

Safety, Toxicology, and Environmental Fate

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[1] It is irritating to the eyes, skin, and respiratory system.[8] When handling this chemical, it is imperative to use personal protective equipment, including safety goggles, gloves, and a respirator, and to work in a well-ventilated area.[1]

Toxicology

Acute toxicity studies in rats have shown that this compound has low to moderate toxicity upon oral and inhalation exposure.[9] Subchronic studies in rodents have indicated that the liver and kidneys are potential target organs for toxicity.[8] There is limited evidence of a carcinogenic effect from some studies.[8] Genotoxicity studies have been largely negative in vivo.[10]

Environmental Fate

In the atmosphere, this compound has an estimated half-life of 67 days.[3] Its primary degradation pathway is through reaction with photochemically produced hydroxyl radicals, leading to the formation of 2-chloro-5-trifluoromethylphenol.[3] Due to its low water solubility and moderate octanol-water partition coefficient, it is not expected to bioconcentrate significantly in aquatic organisms.

Conclusion

This compound (CAS 98-56-6) is a cornerstone intermediate in the chemical industry, with significant applications in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical structure provides a versatile platform for the introduction of further functional groups, enabling the efficient production of complex molecules. A thorough understanding of its physicochemical properties, synthesis, and safety profile is essential for its effective and responsible use in research and development.

References

-

Scribd. (n.d.). Trifluralin Manufacture and Properties. Retrieved from [Link]

- Google Patents. (n.d.). CN102746109A - Preparation method of this compound.

- Google Patents. (n.d.). CN103787825A - P-chlorobenzotrifluoride synthesizing method.

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Wikipedia. (2023, December 1). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US4045502A - Process for producing high purity para-chlorobenzotrifluoride.

-

Henan Chenli Biotechnology Co.,Ltd. (n.d.). This compound cas 98-56-6. Retrieved from [Link]

-

U.S. EPA. (1998, March 12). This compound (Water Source) Fact Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Summary of Data Reported - Some Industrial Chemical Intermediates and Solvents. Retrieved from [Link]

Sources

- 1. CN102746109A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound cas 98-56-6-Henan Chenli Biotechnology Co.,Ltd. [chenlichem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound From Leading Industrial Chemical Manufacturer [chemicalbull.com]

- 5. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Summary of Data Reported - Some Industrial Chemical Intermediates and Solvents - NCBI Bookshelf [ncbi.nlm.nih.gov]

Industrial Synthesis of 4-Chlorobenzotrifluoride: A Process Engineering & Chemistry Guide

Executive Summary & Strategic Importance

4-Chlorobenzotrifluoride (PCBTF) , commonly known by the trade name Oxsol 100 , is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals (e.g., Trifluralin), and dyes.[1][2] Its unique status as a Volatile Organic Compound (VOC)-exempt solvent in the United States has elevated its industrial importance, driving demand for high-purity, cost-effective synthesis methods.[2]

This guide details the dominant industrial route: the side-chain chlorination of 4-chlorotoluene followed by halogen exchange (fluorination) .[1][2] Unlike the ring chlorination of benzotrifluoride (which yields the meta isomer due to the deactivating

Reaction Chemistry & Mechanism

The synthesis relies on two distinct mechanistic phases:[2][3][4]

-

Free-Radical Substitution (Photo-chlorination): Converting the methyl group of 4-chlorotoluene to a trichloromethyl group.[2]

-

Nucleophilic Halogen Exchange (Swarts Reaction): Replacing the chlorine atoms on the benzylic carbon with fluorine atoms using Anhydrous Hydrogen Fluoride (AHF).[2]

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion and the critical intermediates.

Figure 1: Stepwise conversion of 4-chlorotoluene to this compound via radical chlorination and fluorination.

Phase 1: Radical Chlorination of 4-Chlorotoluene

Objective: Convert 4-chlorotoluene (PCT) to 4-chlorobenzotrichloride (PCBTC).[1][2]

Mechanistic Insight

This step utilizes a free-radical chain mechanism.[1][2] The reaction is initiated either photochemically (UV light) or chemically (AIBN, benzoyl peroxide).[2] The selectivity is driven by bond dissociation energies; the benzylic C-H bonds are weaker than the aromatic C-H bonds, ensuring chlorination occurs exclusively on the methyl group.[2]

Process Parameters

| Parameter | Specification | Rationale |

| Reactant | 4-Chlorotoluene (PCT) | Purity >99.5% to minimize isomer separation later.[1][2][3][5] |

| Reagent | Chlorine Gas ( | Dried to <50 ppm moisture to prevent corrosion.[1][2] |

| Temperature | 80°C | Ramp temp to maintain radical flux as the reaction slows (steric bulk increases).[1][2] |

| Initiator | AIBN or UV (Hg Vapor) | Chemical initiation is preferred in large batch reactors where light penetration is poor.[2] |

| Endpoint | Density > 1.48 g/mL | Density correlates linearly with chlorination degree.[2] |

Experimental Protocol (Bench/Pilot Scale)

-

Setup: Equip a 5L glass-lined reactor with a reflux condenser (cooled to -10°C), a gas sparger, and a scrubber for HCl off-gas.

-

Charging: Load 2000 g of 4-chlorotoluene. Heat to 80°C under

purge. -

Initiation: Add 0.1% w/w AIBN (Azobisisobutyronitrile).

-

Chlorination: Introduce

gas at a rate of 200 g/hr. The reaction is exothermic; control temp at 90-100°C using jacket cooling.[1][2] -

Ramping: As the reaction proceeds to the benzal chloride stage (di-chloro), raise temperature to 110-120°C to overcome the steric hindrance of the third chlorine addition.

-

Completion: Monitor reaction by GC or specific gravity. Stop when PCT and mono-chloro intermediates are <0.5%.[2][3]

-

Degassing: Sparge with

at 100°C for 1 hour to remove dissolved

Phase 2: Fluorination (Halogen Exchange)

Objective: Convert 4-chlorobenzotrichloride (PCBTC) to this compound (PCBTF).

Mechanistic Insight

This is a classic Swarts reaction .[2] The trichloromethyl group is converted to a trifluoromethyl group via

Process Parameters

| Parameter | Specification | Rationale |

| Reactor | Inconel 600 or Monel | Essential for resistance to HF at high temperature.[1][2] |

| Reagent | Anhydrous HF (AHF) | Molar ratio 4:1 (HF:PCBTC) to ensure complete conversion.[2] |

| Pressure | 1.5 – 2.0 MPa | Keeps HF liquid at reaction temp and drives kinetics.[1][2] |

| Temperature | 90°C – 110°C | Activation energy threshold for the third fluorine substitution.[1][2] |

| Catalyst | None (High P) or | Catalyst lowers Temp/Pressure requirements but adds heavy metal waste.[1][2] |

Experimental Protocol

-

Safety Check: Ensure all seals are HF-compatible (PTFE/Kalrez).[1][2] Verify scrubber functionality (KOH).

-

Charging: Charge 1000 g of crude PCBTC (from Phase 1) into a high-pressure Inconel autoclave.

-

HF Addition: Cool reactor to 0°C. Pump in 400 g Anhydrous HF (approx 4.5 eq).

-

Reaction: Seal reactor. Heat gradually to 100°C. Pressure will rise to ~1.8 MPa due to HCl generation.[1][2]

-

Pressure Control: Bleed HCl gas through a reflux condenser (maintained at -20°C to return HF to the reactor) into the scrubber. Maintain reactor pressure at 1.5-1.8 MPa.

-

Soak: Hold at 110°C for 6-8 hours until HCl evolution ceases.

-

Workup: Cool to 30°C. Vent excess pressure.

-

Phase Separation: The product is immiscible with HF.[1][2] Decant the organic layer.[2]

-

Neutralization: Wash the organic layer with 5%

solution to remove residual HF.[1][2]

Purification & Quality Control

The crude PCBTF contains traces of under-fluorinated intermediates (e.g., 4-chlorobenzodifluorochloride).[1][2]

-

Distillation: Use a packed column (min 20 theoretical plates).

Quality Specifications:

Safety & Engineering Controls

Trustworthiness Protocol:

-

HF Handling: HF causes deep tissue necrosis and systemic toxicity.[1][2] All personnel must wear full-body neoprene suits and have Calcium Gluconate gel immediately available.[2]

-

Reactor Integrity: Reactors must be inspected for stress corrosion cracking (SCC) annually.[1][2]

-

Scrubbing: The process generates stoichiometric quantities of HCl.[1][2] A dual-stage scrubber (Water

Caustic) is mandatory to produce saleable Hydrochloric Acid (30%) and prevent emissions.[1][2]

References

-

Preparation method of this compound . CN102746109A.[2][6] Google Patents.[1][2] Link

-

Process for producing high purity para-chlorobenzotrifluoride . US4045502A.[2] Google Patents.[1][2] Link

-

P-chlorobenzotrifluoride synthesizing method . CN103787825A.[2] Google Patents.[1][2] Link

-

Synthesis of this compound . PrepChem. Link

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]

- 3. CN102746109A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]

- 5. CN102603471A - Production method of p-trifluoromethyl chlorobenzene - Google Patents [patents.google.com]

- 6. US4045502A - Process for producing high purity para-chlorobenzotrifluoride - Google Patents [patents.google.com]

The Synthetic Versatility of 4-Chlorobenzotrifluoride: A Technical Guide for Chemical Innovation

Introduction: The Strategic Importance of 4-Chlorobenzotrifluoride in Modern Synthesis

In the landscape of fine chemical manufacturing, certain intermediates emerge as linchpins, enabling the construction of a vast array of complex molecules. This compound (PCBTF), a colorless liquid with the chemical formula C₇H₄ClF₃, is one such pivotal building block.[1] Its unique molecular architecture, featuring a benzene ring substituted with a chlorine atom and a strongly electron-withdrawing trifluoromethyl (-CF₃) group, imparts a distinct reactivity profile that is highly sought after in the pharmaceutical, agrochemical, and specialty chemical industries.[2][3]

The trifluoromethyl group is a key pharmacophore, known to enhance properties such as metabolic stability, lipophilicity, and receptor binding affinity in drug candidates.[2] Simultaneously, the chlorine atom serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. This guide provides an in-depth exploration of the core reactions involving this compound, offering both mechanistic insights and practical, field-proven protocols for researchers, chemists, and professionals in drug development and materials science.

I. Synthesis of this compound: Foundational Routes

The industrial production of this compound is primarily achieved through a two-step process starting from 4-chlorotoluene.[4][5] This method, often referred to as the chlorination-fluorination route, is a robust and scalable approach.

Free-Radical Chlorination of 4-Chlorotoluene

The initial step involves the free-radical chlorination of the methyl group of 4-chlorotoluene to yield 4-chlorobenzotrichloride. This reaction is typically initiated by UV light or a chemical initiator, such as azobisisobutyronitrile (AIBN) or diisopropyl azodicarboxylate.[4][6]

Experimental Protocol: Synthesis of 4-Chlorobenzotrichloride

-

Reactor Setup: A reaction vessel equipped with a stirrer, condenser, gas inlet, and a thermometer is charged with 4-chlorotoluene. The system is purged with an inert gas like nitrogen.[4]

-

Initiation: The reaction mixture is heated to a temperature between 60°C and 120°C. An initiator suspension is added to commence the reaction.[4]

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and requires careful temperature management. Additional initiator may be added periodically to maintain the reaction rate.[4]

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) until the desired conversion of 4-chlorotoluene is achieved.

-

Work-up: Upon completion, the reaction mixture is purged with nitrogen to remove any dissolved chlorine gas, yielding crude 4-chlorobenzotrichloride.

Halogen Exchange Fluorination

The second step is a halogen exchange (Halex) reaction where the trichloromethyl group of 4-chlorobenzotrichloride is converted to a trifluoromethyl group using anhydrous hydrogen fluoride (HF).[5][7]

Experimental Protocol: Synthesis of this compound

-

Reactor Charging: The crude 4-chlorobenzotrichloride is charged into a pressure reactor suitable for handling HF.

-

Fluorination: Anhydrous hydrogen fluoride is introduced into the reactor. The reaction is typically carried out under pressure (e.g., 2.2 to 2.7 MPa) and elevated temperature (e.g., 90°C to 105°C).[4]

-

Reaction Completion: The reaction is held at the desired temperature and pressure for a specific duration (e.g., 50-60 minutes) to ensure complete conversion.[4]

-

Purification: The crude this compound is then purified by washing with water and a mild base (like sodium carbonate solution) to neutralize any remaining acid, followed by fractional distillation to obtain the final product with high purity.[5][6]

II. Electrophilic Aromatic Substitution: The Nitration of this compound

The presence of the powerful electron-withdrawing -CF₃ group deactivates the benzene ring towards electrophilic attack. However, under forcing conditions, nitration can be achieved, yielding products of significant industrial importance, particularly as precursors to herbicides like trifluralin.[1][8] The nitration occurs primarily at the position meta to the -CF₃ group and ortho to the chlorine atom.

Mononitration and Dinitration

The nitration of this compound can be controlled to yield either the mononitro or dinitro product.

-